molecular formula C24H36N4 B14270157 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- CAS No. 151367-38-3

1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)-

Cat. No.: B14270157
CAS No.: 151367-38-3
M. Wt: 380.6 g/mol
InChI Key: MQHRPWXQWQBLOE-UHFFFAOYSA-N
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Description

1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is a macrocyclic compound known for its ability to form stable complexes with metal ions. This compound is part of the azamacrocycle family and is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- can be synthesized through a multi-step process involving the cyclization of linear polyamines. The typical synthetic route includes the reaction of ethylenediamine with formaldehyde and benzyl chloride under basic conditions to form the macrocyclic structure. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The use of high-pressure reactors and advanced separation techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming a stable chelate complex. This property is utilized in various applications, including catalysis, metal ion transport, and detoxification .

Comparison with Similar Compounds

Uniqueness: 1,4,8,11-Tetraazacyclotetradecane, 1,11-bis(phenylmethyl)- is unique due to the presence of benzyl groups, which enhance its lipophilicity and ability to interact with organic solvents. This makes it particularly useful in applications requiring organic solubility and stability .

Properties

CAS No.

151367-38-3

Molecular Formula

C24H36N4

Molecular Weight

380.6 g/mol

IUPAC Name

1,11-dibenzyl-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C24H36N4/c1-3-9-23(10-4-1)21-27-17-8-18-28(22-24-11-5-2-6-12-24)20-16-26-14-7-13-25-15-19-27/h1-6,9-12,25-26H,7-8,13-22H2

InChI Key

MQHRPWXQWQBLOE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(CCCN(CCNC1)CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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